molecular formula C8H7F3O B1349392 4-(Trifluoromethyl)anisole CAS No. 402-52-8

4-(Trifluoromethyl)anisole

Cat. No. B1349392
CAS RN: 402-52-8
M. Wt: 176.14 g/mol
InChI Key: CFIPQRIPCRRISV-UHFFFAOYSA-N
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Patent
US06943159B1

Procedure details

Sodium (12.78 g; 555 mmol) was added to dry MeOH (100 ml). When the gas evolution ceased, the reaction mixture was evaporated to dryness and dry NMP (250 ml) followed by Cu (s) (35.3; 555 mmol) and 4-bromo-trifluoromethylbenzene (25 g; 111 mmol) was added. The reaction mixture was heated to 130° C. for 4 h, cooled to rt. and filtered. Water (500 ml) was added to the filtrate and it was extracted with Et2O (2×200 ml). The combined organic fractions were washed with H2O (2×100 ml), dried (MgSO4) and evaporated to dryness. Column chromatography gave 8.05 g (41%) of product.
Quantity
12.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
555 mmol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.[CH3:13][OH:14]>>[F:10][C:9]([F:12])([F:11])[C:6]1[CH:7]=[CH:8][C:3]([O:14][CH3:13])=[CH:4][CH:5]=1 |^1:0|

Inputs

Step One
Name
Quantity
12.78 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Cu
Quantity
555 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness and dry NMP (250 ml)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
and filtered
ADDITION
Type
ADDITION
Details
Water (500 ml) was added to the filtrate and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O (2×200 ml)
WASH
Type
WASH
Details
The combined organic fractions were washed with H2O (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.